Tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a significant organic compound characterized by its unique structure and potential applications in medicinal chemistry. The compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities and utility in drug development. Its molecular formula is C12H14N2O2, indicating the presence of a tert-butyl group and a carboxylate functional group, which contribute to its chemical reactivity and biological properties.
The synthesis of tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate typically involves multi-step organic synthesis techniques. One prevalent method includes the use of readily available starting materials such as 2-chloro-3-nitropyridines. This approach often utilizes nucleophilic substitution reactions followed by cyclization processes to form the pyrazolo[4,3-c]pyridine framework.
These synthesis routes are advantageous due to their operational simplicity and high yields, making them suitable for laboratory and industrial applications .
The molecular structure of tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate features a bicyclic framework that combines both pyrazole and pyridine rings. The tert-butyl group is located at the 3-position of the pyrazolo ring, while the carboxylate functional group is attached to the nitrogen atom in the pyridine ring.
Tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate participates in various chemical reactions due to its reactive functional groups. Notable reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The compound's structure allows it to inhibit specific biological pathways, particularly those involving kinase activity.
This mechanism underlies its potential as a therapeutic agent in various diseases .
Tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate serves as an important building block in medicinal chemistry for synthesizing bioactive compounds. Its unique structure allows it to be utilized in:
The compound's versatility and biological relevance underscore its significance in ongoing research within medicinal chemistry .
Pyrazolopyridine derivatives exhibit significant structural diversity due to ring fusion positional isomers. The compound tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate (CAS: 1072249-83-2, Molecular Formula: C₁₂H₁₅N₃O₂, MW: 233.27) belongs to the [4,3-c] fusion isomer class [2] [3]. This distinguishes it from common [3,4-b] isomers frequently studied in drug discovery contexts [8]. The fusion pattern dictates the nitrogen atom placement: in [4,3-c] systems, the pyridine nitrogen is positioned adjacent to the fusion bond (equivalent to position 4 in pyrazole numbering), creating a electron-deficient heterocyclic system with distinct physicochemical properties. This regiochemistry influences dipole moments, π-electron delocalization, and hydrogen bonding capacity compared to [3,4-b] or [3,4-c] isomers [5] [8].
Table 1: Positional Isomerism in Pyrazolopyridine Systems
Isomer Type | Fusion Positions | Nitrogen Orientation | Representative Compound |
---|---|---|---|
[4,3-c] | Pyrazole C4-C3/Pyridine C3-C4 | Pyridine N at position 4 | tert-Butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate |
[3,4-b] | Pyrazole C3-C4/Pyridine C4-C5 | Pyridine N at position 3 | tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate |
[3,4-c] | Pyrazole C3-C4/Pyridine C3-C4 | Pyridine N at position 2 | tert-Butyl 1H-pyrazolo[3,4-c]pyridine-1-carboxylate |
The N1-carbamate protection in this compound (tert-butyl carboxylate at pyrazole N1) effectively locks the tautomeric equilibrium observed in unprotected analogs. Unsubstituted pyrazolopyridines exhibit a pronounced preference for the 1H-tautomer over the 2H-form, with computational studies indicating a stability difference of ≈37 kJ/mol (≈9 kcal/mol) due to superior aromatic delocalization in the 1H-form [8]. The tert-butoxycarbonyl (Boc) group at N1 eliminates this tautomeric flexibility, enforcing a single electronic configuration. This stabilization is critical for reproducibility in synthetic applications, as it prevents regioisomeric complications during functionalization. Crystallographic evidence confirms exclusive N1-substitution in related Boc-protected pyrazolopyridines, with no observable 2H-tautomer co-crystallization [5].
The Boc group exerts significant electronic effects on the pyrazolopyridine core:
X-ray diffraction of a structurally related compound, tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate (C₁₁H₁₇N₃O₃), reveals key packing motifs relevant to the title compound [5]:
Table 2: Crystallographic Parameters of a Structural Analog
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 18.6250(12) |
b (Å) | 6.0893(5) |
c (Å) | 10.7414(7) |
β (°) | 104.100(4) |
Volume (ų) | 1181.51(15) |
Z | 4 |
Hydrogen Bonds | N-H···O (dimer), C-H···O (sheets) |
Ring Dihedral Angle | 5.69° |
The C3-methyl group in this compound influences electronic and steric properties:
Table 3: Impact of C3 Substituents on Pyrazolopyridine Properties
C3 Substituent | Prevalence (%) | Ring Planarity (° Deviation) | Electronic Effect |
---|---|---|---|
Methyl | 46.8 | 0.5–2.0 | Weak σ-donor |
Hydrogen | 30.8 | <0.5 | Neutral |
Amino | 4.7 | 3.5–8.0 | Strong π-donor |
Carbonyl | 2.2 | 2.0–5.5 | π-Acceptor |
Phenyl | 2.1 | 5.0–12.0 | Moderate π-donor/acceptor |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: